2-(2-Chloro-quinolin-5-yl)-ethanol 2-(2-Chloro-quinolin-5-yl)-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13904916
InChI: InChI=1S/C11H10ClNO/c12-11-5-4-9-8(6-7-14)2-1-3-10(9)13-11/h1-5,14H,6-7H2
SMILES:
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol

2-(2-Chloro-quinolin-5-yl)-ethanol

CAS No.:

Cat. No.: VC13904916

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-quinolin-5-yl)-ethanol -

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
IUPAC Name 2-(2-chloroquinolin-5-yl)ethanol
Standard InChI InChI=1S/C11H10ClNO/c12-11-5-4-9-8(6-7-14)2-1-3-10(9)13-11/h1-5,14H,6-7H2
Standard InChI Key ATSMYPXTDQCSSI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=CC(=NC2=C1)Cl)CCO

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound, 2-(2-chloroquinolin-5-yl)ethanol, reflects its bicyclic quinoline core substituted with chlorine at position 2 and an ethanol group at position 5. The planar aromatic quinoline system facilitates π-π stacking interactions, while the chlorine atom enhances electrophilicity, and the hydroxyl group enables hydrogen bonding. The canonical SMILES representation C1=CC(=C2C=CC(=NC2=C1)Cl)CCO\text{C1=CC(=C2C=CC(=NC2=C1)Cl)CCO} confirms the connectivity, and the InChIKey ATSMYPXTDQCSSI-UHFFFAOYSA-N\text{ATSMYPXTDQCSSI-UHFFFAOYSA-N} provides a unique identifier for database searches.

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC11H10ClNO\text{C}_{11}\text{H}_{10}\text{ClNO}
Molecular Weight207.65 g/mol
IUPAC Name2-(2-chloroquinolin-5-yl)ethanol
SMILESC1=CC(=C2C=CC(=NC2=C1)Cl)CCO
InChIKeyATSMYPXTDQCSSI-UHFFFAOYSA-N
PubChem CID22504045

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying the structure. The 1H^1\text{H}-NMR spectrum typically shows aromatic protons in the quinoline ring between δ 7.20–8.60 ppm, with the ethanol side chain’s methylene (CH2\text{CH}_2) and hydroxyl protons appearing near δ 3.70–4.20 ppm and δ 1.50–2.00 ppm, respectively. IR spectra reveal O-H stretching vibrations at 3200–3600 cm1^{-1}, C-Cl stretches near 750 cm1^{-1}, and C=N quinoline ring vibrations at 1600–1650 cm1^{-1} . Mass spectrometry (MS) data indicate a molecular ion peak at m/z 207.65, consistent with the molecular weight.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(2-chloro-quinolin-5-yl)-ethanol typically begins with 2-chloroquinoline or its precursors. A common approach involves the Meth-Cohn method, where a Vilsmeier-Haack reaction forms the quinoline core, followed by functionalization at the 5-position . Ethylene glycol is often employed as a solvent and reactant to protect aldehyde groups during intermediate steps .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsPurpose
12-Chloroquinoline, DMF, POCl3_3, refluxFormylation via Vilsmeier-Haack
2Ethylene glycol, toluene-p-sulfonic acidProtection of aldehyde as acetal
3NaBH4_4, ethanol, 0°CReduction to ethanol derivative
4Column chromatography (silica gel)Purification

Reaction Monitoring and Purification

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to monitor reaction progress . Final purification involves recrystallization from ethanol or column chromatography, yielding products with >90% purity. Challenges include minimizing side products like over-reduced intermediates or dechlorinated byproducts, which are mitigated by controlling reaction temperature and stoichiometry .

Chemical Reactivity and Derivatives

Functional Group Transformations

Biological Activity and Mechanisms

Antioxidant Properties

Quinoline derivatives with hydroxyl groups, such as this compound, exhibit radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays . The ethanol group’s hydroxyl donates hydrogen atoms to neutralize free radicals, with IC50_{50} values comparable to ascorbic acid in some cases . Structural optimization, such as introducing electron-donating substituents, could enhance this activity.

Applications in Medicinal Chemistry

Drug Development

The quinoline scaffold is a privileged structure in antimalarial (e.g., chloroquine) and anticancer (e.g., camptothecin) agents. The chlorine and ethanol groups in this compound offer sites for derivatization to improve pharmacokinetics or target specificity. Molecular docking studies suggest potential binding to kinase domains or G-protein-coupled receptors .

Material Science

Quinoline derivatives are explored as ligands in luminescent metal-organic frameworks (MOFs) or corrosion inhibitors. The ethanol group could facilitate coordination to metal ions like Zn2+^{2+} or Cu2+^{2+}, enabling applications in sensors or catalytic systems.

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